molecular formula C17H12Cl2N2O4 B114206 1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one CAS No. 144294-81-5

1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one

Cat. No.: B114206
CAS No.: 144294-81-5
M. Wt: 379.2 g/mol
InChI Key: DRLZTBLQCVFUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may include the chlorination of the indole core followed by acetylation and nitration steps.

Industrial Production Methods

Industrial production of such complex indole derivatives typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

144294-81-5

Molecular Formula

C17H12Cl2N2O4

Molecular Weight

379.2 g/mol

IUPAC Name

1-acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one

InChI

InChI=1S/C17H12Cl2N2O4/c1-10(22)20-14-8-3-2-7-13(14)16(23)17(20,19)15(18)11-5-4-6-12(9-11)21(24)25/h2-9,15H,1H3

InChI Key

DRLZTBLQCVFUEA-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC(=CC=C3)[N+](=O)[O-])Cl)Cl

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC(=CC=C3)[N+](=O)[O-])Cl)Cl

Synonyms

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.